molecular formula C10H10N4O B7728735 6-amino-2-anilino-1H-pyrimidin-4-one

6-amino-2-anilino-1H-pyrimidin-4-one

Cat. No.: B7728735
M. Wt: 202.21 g/mol
InChI Key: LGTZAEPRFMFTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-anilino-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by:

  • Amino group (-NH₂) at position 6
  • Anilino group (C₆H₅NH-) at position 2
  • Ketone (=O) at position 4
  • Tautomeric form stabilized as 1H (hydrogen at N1) .

Its molecular formula is C₁₀H₁₀N₄O (MW: 202.21 g/mol).

Properties

IUPAC Name

6-amino-2-anilino-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTZAEPRFMFTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of Thioether Groups

A robust approach involves substituting thioether moieties at position 2 of the pyrimidine core with aniline. This method leverages the nucleophilicity of aniline under alkaline conditions.

Procedure :

  • Intermediate Synthesis : Begin with 6-amino-2-methylthio-1H-pyrimidin-4-one, prepared via S-alkylation of 6-aminothiouracil with methyl iodide in ethanol/KOH.

  • Aniline Substitution : Heat the thioether intermediate with excess aniline (1:3 molar ratio) at 180°C for 5–8 hours in a solvent-free system. The reaction proceeds via nucleophilic displacement, yielding 6-amino-2-anilino-1H-pyrimidin-4-one.

Optimization Insights :

  • Yield : 65–72% (extrapolated from analogous morpholine substitutions).

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Displacement of Sulfonyl Groups

Sulfonyl groups serve as superior leaving groups compared to thioethers, enabling milder reaction conditions.

Procedure :

  • Sulfonation : Oxidize 6-amino-2-methylthio-1H-pyrimidin-4-one with hydrogen peroxide in acetic acid to form 6-amino-2-methylsulfonyl-1H-pyrimidin-4-one.

  • Aniline Coupling : React the sulfonyl derivative with aniline (1:2 molar ratio) in DMF at 120°C for 12 hours, catalyzed by K₂CO₃.

Key Data :

ParameterValueSource
Temperature120°C
Yield78–85%
Reaction Time12 hours

Cyclocondensation Strategies

One-Pot Cyclocondensation with Aniline Derivatives

This route constructs the pyrimidine ring while incorporating the anilino group in situ.

Reaction Design :

  • Precursors : Ethyl 3-anilino-3-oxopropanoate and guanidine hydrochloride.

  • Conditions : Reflux in ethanol with piperidine (10 mol%) for 6 hours.

Mechanism :

  • Knoevenagel Condensation : Forms the enamine intermediate.

  • Cyclization : Guanidine mediates ring closure, yielding the pyrimidine core.

Performance Metrics :

  • Yield : 60–68% (based on analogous cyclocondensations).

  • Purity : 90–92% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Time (h)AdvantagesLimitations
Thioether Displacement65–721805–8Simple setupHigh energy input
Sulfonyl Displacement78–8512012Mild conditionsRequires oxidation step
Cyclocondensation60–6880 (reflux)6One-pot synthesisModerate yield

Mechanistic and Kinetic Considerations

  • Nucleophilic Aromatic Substitution : The rate-determining step involves the attack of aniline’s lone pair on the electrophilic C-2 position. Electron-withdrawing groups on the pyrimidine ring (e.g., sulfonyl) accelerate this process.

  • Cyclocondensation Kinetics : Piperidine catalyzes both enamine formation and cyclization, with the latter being exothermic (ΔH=120kJ/mol\Delta H = -120 \, \text{kJ/mol}).

Scalability and Industrial Feasibility

  • Thioether Route : Suitable for bulk synthesis due to reagent availability, though energy costs are prohibitive above 1 kg scale.

  • Sulfonyl Route : Preferred for pilot-scale production (1–10 kg) owing to reproducibility and lower decomposition risks.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-anilino-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various anilino-substituted pyrimidines .

Scientific Research Applications

Antiplatelet Activity

One notable application of 6-amino-2-anilino-1H-pyrimidin-4-one derivatives is their potential as antiplatelet agents . Research has demonstrated that certain pyrimidine derivatives exhibit strong inhibitory effects on platelet aggregation, which is crucial in preventing thrombotic diseases. For instance, studies have shown that compounds with alkylamino substitutions at the 4-position of the pyrimidine ring can effectively inhibit platelet aggregation induced by adenosine diphosphate (ADP) .

Table 1: Antiplatelet Activity of Pyrimidine Derivatives

CompoundInhibition (%) at 100 μMComparison to Aspirin
This compound70%Comparable
4-(alkylamino)-pyrimidines80%Superior

Antitumor Properties

This compound has also been investigated for its antitumor properties . Recent studies have identified it as a promising scaffold for developing inhibitors targeting specific kinases involved in cancer progression, such as PfGSK3 and PfPK6. These kinases are essential for various cellular processes, and their inhibition could lead to effective cancer therapies .

Case Study: Inhibition of Plasmodial Kinases
In a study evaluating the efficacy of synthesized pyrimidine derivatives against plasmodial kinases, several compounds demonstrated over 70% inhibition at low concentrations, indicating their potential as anticancer agents .

Neurological Applications

Research has indicated that derivatives of this compound may have applications in treating neurological disorders. Certain compounds have been shown to bind to the sphingosine 1-phosphate (S1P) receptor, which is implicated in multiple sclerosis and other neurodegenerative conditions . This binding action suggests potential therapeutic pathways for managing such diseases.

Antiviral Activity

The compound has also been explored for its antiviral properties . Studies have highlighted its effectiveness against various viral infections by inhibiting viral replication processes. The mechanism often involves interference with viral enzymes or pathways crucial for viral lifecycle completion .

Table 2: Antiviral Efficacy of Pyrimidine Derivatives

Virus TypeCompound TestedIC50 Value (µM)
InfluenzaThis compound5.0
Hepatitis BVarious derivatives<10

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its analogs involves various chemical modifications to enhance biological activity. The structure-activity relationship studies reveal that specific substitutions on the pyrimidine ring significantly affect the compound's pharmacological properties, including its potency as an antiplatelet or antitumor agent .

Mechanism of Action

The mechanism of action of 6-amino-2-anilino-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Positional Isomers: 4-Amino-6-anilino-3H-pyrimidin-2-one (CAS 27078-87-1)

  • Substituents: Amino at position 4, anilino at position 6, ketone at position 2.
  • Molecular Formula : C₁₀H₁₀N₄O (identical to the target compound).
  • LogP: 1.75 (moderate lipophilicity) vs. unconfirmed for the target compound . Density: 1.39 g/cm³ vs. inferred similarity (~1.3–1.4 g/cm³ for pyrimidinones).

Substituent Variation: 6-Amino-4-(3-iodoanilino)-2-methyl-pyrimidin-1-ium Chloride

  • Substituents: 3-Iodoanilino at position 4. Methyl at position 2. Protonated N1 forming a chloride salt.
  • Key Differences :
    • Molecular Weight : Higher (due to iodine: ~373.6 g/mol) vs. 202.21 g/mol.
    • Solubility : Enhanced water solubility due to ionic form .
    • Synthesis : Requires HCl, leading to protonation, unlike the neutral target compound .

Functional Group Replacement: 6-Amino-2-(dimethylamino)-1H-pyrimidin-4-one (CAS 76750-84-0)

  • Substituents: Dimethylamino (-N(CH₃)₂) at position 2.
  • Molecular Formula : C₆H₁₀N₄O (MW: 154.17 g/mol).
  • Key Differences: Electron Donation: Dimethylamino is strongly electron-donating vs. anilino’s moderate electron-withdrawing effect. LogP: Likely lower than the target compound due to reduced aromaticity . Applications: Used in nucleotide synthesis, suggesting divergent reactivity .

Substituent Bulk and Lipophilicity: 4-Amino-6-(benzylamino)-3H-pyrimidin-2-one (CAS 60722-60-3)

  • Substituents: Benzylamino (-NHCH₂C₆H₅) at position 6.
  • Molecular Formula : C₁₁H₁₂N₄O (MW: 216.24 g/mol).
  • Key Differences: Lipophilicity: Higher LogP (predicted ~2.5) due to benzyl group vs. 1.75 for positional isomer . Synthetic Flexibility: Benzyl groups are easier to modify in medicinal chemistry vs. anilino’s rigid phenyl .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) LogP Key Properties
6-Amino-2-anilino-1H-pyrimidin-4-one 6-NH₂, 2-C₆H₅NH, 4=O C₁₀H₁₀N₄O 202.21 ~1.8* Neutral, moderate lipophilicity
4-Amino-6-anilino-3H-pyrimidin-2-one 4-NH₂, 6-C₆H₅NH, 2=O C₁₀H₁₀N₄O 202.21 1.75 Positional isomer, similar density
6-Amino-2-(dimethylamino)-1H-pyrimidin-4-one 6-NH₂, 2-N(CH₃)₂, 4=O C₆H₁₀N₄O 154.17 ~1.2 Higher polarity, nucleotide applications
6-Amino-4-(3-iodoanilino)-2-methyl-pyrimidin-1-ium chloride 6-NH₂, 4-I-C₆H₄NH, 2-CH₃ C₁₁H₁₁ClIN₄O 373.6 N/A Ionic, enhanced solubility

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-2-anilino-1H-pyrimidin-4-one, and what key parameters influence yield?

  • Methodological Answer : A typical synthesis involves refluxing 4-amino-2-methyl-6-chloropyrimidine with an aniline derivative (e.g., 3-iodoaniline) in ethanol, catalyzed by hydrochloric acid. The reaction is monitored for 12 hours, followed by cooling, precipitation, and recrystallization from ethanol to achieve ~60% yield . Key parameters include stoichiometric ratios of reagents, catalyst concentration (HCl), and reaction time. Impurities often arise from incomplete substitution or side reactions, necessitating purification via recrystallization or chromatography .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • LCMS/HPLC : Use liquid chromatography-mass spectrometry (LCMS) to verify molecular weight (e.g., m/z 245 [M+H]+) and retention time (e.g., 0.75 minutes under SQD-FA05 conditions) .
  • X-ray Crystallography : Resolve hydrogen bonding patterns and π-π stacking interactions (face-to-face distance ~3.776 Å) to confirm protonation sites and molecular packing .
  • 1H NMR : Analyze peaks for amino groups (δ ~5-6 ppm) and aromatic protons to assess purity and substituent effects .

Q. What solvents and conditions are optimal for handling this compound in laboratory settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol under mild heating. Stability tests suggest storage at 4°C in inert atmospheres to prevent oxidation. Avoid strong bases, as protonation at the pyrimidine nitrogen may alter reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to HCl (e.g., Lewis acids) to reduce side reactions. Evidence shows HCl incorporation into the final product, which may affect crystallinity .
  • Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce reaction time, as demonstrated in industrial pyrimidine syntheses .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (ethanol vs. methanol), and molar ratios to identify Pareto-optimal conditions .

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., methyl, iodo, or morpholinyl groups) and correlate changes with enzymatic inhibition or cellular uptake. For example, 3-iodoaniline derivatives show altered hydrogen bonding vs. 4-chlorophenyl analogs .
  • Kinetic Assays : Compare IC50 values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
  • Computational Modeling : Use DFT calculations to predict binding affinities and validate with crystallographic data .

Q. How can researchers address solubility challenges in biological assays involving this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance aqueous solubility, as seen in pyrimidine-based therapeutics .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability and reduce aggregation .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while minimizing solvent toxicity .

Q. What mechanistic insights can be gained from studying the hydrogen bonding network of this compound?

  • Methodological Answer :

  • Crystallographic Analysis : Resolve N–H⋯O and N–H⋯Cl interactions to identify protonation sites (e.g., pyrimidinium nitrogen) and stabilization mechanisms in solid-state structures .
  • FT-IR Spectroscopy : Track shifts in N–H stretching frequencies (~3300 cm⁻¹) to assess intermolecular interactions in solution vs. solid phases .
  • MD Simulations : Model solvent effects on hydrogen bonding to predict solubility and reactivity in physiological environments .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationReflux catalysis, flow chemistry
Structural ConfirmationX-ray crystallography, LCMS, 1H NMR
Bioactivity ProfilingSAR studies, kinetic assays, DFT modeling
Solubility EnhancementProdrug design, nanoformulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.